molecular formula C10H16N6OS B194765 Cimetidine sulfoxide CAS No. 54237-72-8

Cimetidine sulfoxide

Cat. No. B194765
CAS RN: 54237-72-8
M. Wt: 268.34 g/mol
InChI Key: HOJLJLYVNQFCRE-UHFFFAOYSA-N
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Description

Cimetidine sulfoxide is a sulfoxide metabolite of Cimetidine . Cimetidine is a histamine H2-receptor antagonist and has the potential for peptic ulcer disease and upper gastrointestinal haemorrhage treatment .


Synthesis Analysis

Cimetidine is a weak base and a highly water-soluble compound . Following intravenous administration, the plasma concentration profile follows multicompartmental characteristics . The total systemic clearance is high (500 to 600 ml/min) and is mainly determined by renal clearance . Metabolites of cimetidine in man represent 25 to 40% of the total elimination, with one major metabolite being cimetidine sulfoxide (10-15%) .


Molecular Structure Analysis

The molecular weight of Cimetidine sulfoxide is 268.34 and its formula is C10H16N6OS . It is a sulfoxide metabolite of Cimetidine .


Chemical Reactions Analysis

Cimetidine sulfoxide is a metabolite of Cimetidine . The transformation of Cimetidine to Cimetidine sulfoxide is part of the drug’s metabolism process .


Physical And Chemical Properties Analysis

Cimetidine, the parent compound of Cimetidine sulfoxide, is a weak base and a highly water-soluble compound . It can be measured in biological fluids by a number of high-pressure liquid chromatographic methods .

properties

IUPAC Name

1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfinyl]ethyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N6OS/c1-8-9(16-7-15-8)5-18(17)4-3-13-10(12-2)14-6-11/h7H,3-5H2,1-2H3,(H,15,16)(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJLJLYVNQFCRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CS(=O)CCNC(=NC)NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50969219
Record name N-Cyano-N''-methyl-N'-{2-[(4-methyl-1H-imidazol-5-yl)methanesulfinyl]ethyl}guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50969219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cimetidine sulfoxide

CAS RN

54237-72-8, 151258-41-2, 151258-42-3
Record name Cimetidine sulfoxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54237-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cimetidine sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054237728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cimetidine sulfoxide, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151258412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cimetidine sulfoxide, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151258423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Cyano-N''-methyl-N'-{2-[(4-methyl-1H-imidazol-5-yl)methanesulfinyl]ethyl}guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50969219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CIMETIDINE SULFOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6V3T9UG74
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
152
Citations
Q Lin, GL Lensmeyer, FC Larson - Journal of analytical …, 1985 - academic.oup.com
… 105% for cimetidine, cimetidine sulfoxide, and ornidazole, respectively9 … cimetidine sulfoxide was 0.05 mg/L when the concentrating step was used. Cimetidine and cimetidine sulfoxide …
Number of citations: 19 academic.oup.com
PMG Bavin, A Post, JE Zarembo - Analytical profiles of drug substances, 1984 - Elsevier
… to cleanly separate creatinine, which is frequently present in clinical samples of patients suffering frm renal failure and to determine both the chtidine as well as the cimetidine sulfoxide. …
Number of citations: 26 www.sciencedirect.com
X Lu, C Li, D Fleisher - Drug metabolism and disposition, 1998 - ASPET
… Thus, the reduction by imipramine of cimetidine sulfoxide appearance in vivo may be … cimetidine sulfoxide in the jejunum (Hui et al., 1994). At 0.1 mM, DIDS reduced cimetidine sulfoxide …
Number of citations: 18 dmd.aspetjournals.org
E Freijanes, G Berthon - Inorganica chimica acta, 1986 - Elsevier
… of this drug, ie cimetidine sulfoxide, with the same metal ions … the extent to which cimetidine sulfoxide may affect copper(II) and … kind can be expected from cimetidine sulfoxide for plasma …
Number of citations: 14 www.sciencedirect.com
JA Ziemniak, DA Chiarmonte, JJ Schentag - Clinical chemistry, 1981 - academic.oup.com
… Figure 5 shows the serum concentration vs time relations for cimetidine, cimetidine sulfoxide, and hydroxymethyl cimetidine after a 1200-mg intravenous dose. Cimetidine …
Number of citations: 71 academic.oup.com
LA Bauer, C Wareing‐Tran… - Clinical …, 1985 - Wiley Online Library
… had lower cimetidine sulfoxide serum concentrations and greater cimetidine sulfoxide renal … Cimetidine systemic clearance and cimetidine sulfoxide renal clearance values were ofthe …
Number of citations: 37 ascpt.onlinelibrary.wiley.com
N Piyapolrungroj, YS Zhou, C Li, G Liu… - Drug metabolism and …, 2000 - ASPET
… Cimetidine sulfoxide concentrations were quantified using standard curves generated … cimetidine sulfoxide. Jejunal perfusions were also performed with 0.4 mM cimetidine sulfoxide in …
Number of citations: 46 dmd.aspetjournals.org
JA Ziemniak, RJ Wynn, JV Aranda… - Developmental …, 1984 - karger.com
… Cimetidine sulfoxide and hydroxymethyl cimetidine were detected in the serum and urine of 2 patients, and the elimination half-life of these metabolites was two- to threefold longer than …
Number of citations: 22 karger.com
RA Kuzel, SK Bhasin, HG Oldham, LA Damani… - Chirality, 1994 - Wiley Online Library
… Cimetidine sulfoxide was isolated from the urine of two healthy male volunteers following … as cimetidine sulfoxide over this period. The enantiomenc composition of cimetidine sulfoxide …
Number of citations: 13 onlinelibrary.wiley.com
JM Buth, WA Arnold, K McNeill - Environmental science & …, 2007 - ACS Publications
… of cimetidine sulfoxide as were observed from cimetidine at pH 4, confirming the intermediacy of 2 at this pH. Cimetidine sulfoxide … To test if any products other than cimetidine sulfoxide …
Number of citations: 75 pubs.acs.org

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